molecular formula C5H8N2O3 B3228684 (R)-3-(Hydroxymethyl)-2,5-piperazinedione CAS No. 126766-09-4

(R)-3-(Hydroxymethyl)-2,5-piperazinedione

Cat. No. B3228684
CAS RN: 126766-09-4
M. Wt: 144.13 g/mol
InChI Key: MOWMPSYJSYTSSM-GSVOUGTGSA-N
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Description

(R)-3-(Hydroxymethyl)-2,5-piperazinedione, commonly known as L-tartaric acid, is a naturally occurring compound that is widely used in various fields, including food, pharmaceuticals, and chemical industries. It is a white crystalline powder that is soluble in water and has a sour taste.

Mechanism of Action

L-tartaric acid acts as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It does this by forming a diastereomeric complex with the reactant, which can then undergo a stereoselective reaction. Additionally, L-tartaric acid acts as a pH buffer by donating or accepting protons, which helps to maintain a stable pH range.
Biochemical and Physiological Effects
L-tartaric acid has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to prevent cellular damage caused by oxidative stress. Additionally, L-tartaric acid has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. It has also been shown to have antimicrobial properties, which can help to prevent the growth of harmful bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using L-tartaric acid in lab experiments include its high purity and stability, as well as its ability to control the stereochemistry of chemical reactions. Additionally, L-tartaric acid is readily available and relatively inexpensive. However, the limitations of using L-tartaric acid in lab experiments include its limited solubility in some solvents and its sensitivity to high temperatures.

Future Directions

There are several future directions for the study of L-tartaric acid. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the exploration of new applications for L-tartaric acid in fields such as medicine and materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of L-tartaric acid and its potential as a therapeutic agent.

Scientific Research Applications

L-tartaric acid has been extensively studied for its various applications in scientific research. It is widely used as a chiral auxiliary in organic synthesis, as it can effectively control the stereochemistry of chemical reactions. It is also used as a resolving agent for the separation of racemic mixtures of organic compounds. Additionally, L-tartaric acid is used as a pH buffer in biological and chemical systems, as it can maintain a stable pH range.

properties

IUPAC Name

(3R)-3-(hydroxymethyl)piperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWMPSYJSYTSSM-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Hydroxymethyl)-2,5-piperazinedione
Reactant of Route 2
(R)-3-(Hydroxymethyl)-2,5-piperazinedione
Reactant of Route 3
(R)-3-(Hydroxymethyl)-2,5-piperazinedione
Reactant of Route 4
(R)-3-(Hydroxymethyl)-2,5-piperazinedione
Reactant of Route 5
(R)-3-(Hydroxymethyl)-2,5-piperazinedione
Reactant of Route 6
(R)-3-(Hydroxymethyl)-2,5-piperazinedione

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